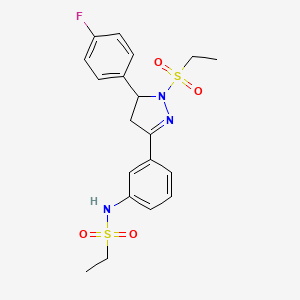

N-(3-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

N-(3-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a dihydropyrazole derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with an ethylsulfonyl group at position 1, a 4-fluorophenyl group at position 5, and a 3-phenyl moiety at position 3 bearing an ethanesulfonamide substituent (meta to the pyrazole attachment). The molecular formula is C₁₉H₂₅FN₃O₄S₂, with a molecular weight of approximately 442.55 g/mol (calculated). The 4-fluorophenyl substituent introduces electronegativity, which may enhance target-binding interactions via dipole effects .

Properties

IUPAC Name |

N-[3-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4S2/c1-3-28(24,25)22-17-7-5-6-15(12-17)18-13-19(14-8-10-16(20)11-9-14)23(21-18)29(26,27)4-2/h5-12,19,22H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIZLDQKLCYCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive molecular structure characterized by the presence of:

- Ethylsulfonyl group : Enhances solubility and bioavailability.

- Fluorophenyl group : May influence pharmacological properties.

- Pyrazole ring : Known for its diverse biological activities.

The molecular formula is with a molecular weight of approximately 439.52 g/mol .

This compound exerts its effects primarily through interactions with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, potentially leading to reduced tumor growth.

- Receptor Binding : The sulfonamide group can form hydrogen bonds with amino acid residues in target proteins, influencing their activity .

Biological Activity

Research indicates that this compound exhibits significant biological activity, especially in cancer models:

- Antitumor Activity : Studies have shown that this compound can modulate growth and proliferation in various cancer cell lines. For instance, it has been tested against leukemia and solid tumors, demonstrating cytotoxic effects .

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Leukemia Models : In vitro studies revealed that the compound induced apoptosis in MLL-fusion leukemia cell lines with IC50 values ranging from 15 to 192 nM depending on the specific cell line tested. This suggests a potent antitumor effect .

- Solid Tumors : Additional research demonstrated its ability to inhibit tumor growth in xenograft models, further supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit antitumor properties. A comparative analysis is provided below:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-(1-(4-trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide | Trifluoromethyl group | Antitumor activity |

| N,N-dimethyl-N'-(3-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide | Dimethyl substitution | Similar pharmacological effects |

| N-[4-chlorobenzyl]-N-[3-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)phenyl]ethanesulfonamide | Chlorobenzene substitution | Explored for anticancer properties |

Comparison with Similar Compounds

N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide

- Molecular Formula : C₂₃H₂₁ClFN₃O₄S₂

- Molecular Weight : 522.006 g/mol

- Substituents :

- Position 1: 3-Chlorophenylsulfonyl (bulky, lipophilic)

- Position 5: 2-Fluorophenyl (ortho-fluorine)

- Position 3: Ethanesulfonamide-substituted phenyl

- Key Differences: The 3-chlorophenylsulfonyl group increases steric bulk and lipophilicity (Cl vs. Ortho-fluorine on the phenyl ring may alter electronic distribution compared to para-fluorine in the target compound .

N-(3-{5-[4-(Dimethylamino)phenyl]-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)methanesulfonamide

- Molecular Formula : C₂₀H₂₅N₄O₄S₂

- Molecular Weight : ~473.56 g/mol

- Substituents: Position 1: Methylsulfonyl (smaller than ethylsulfonyl) Position 5: 4-Dimethylaminophenyl (electron-donating group)

- Key Differences: Methylsulfonyl reduces steric hindrance compared to ethylsulfonyl, possibly improving binding to compact active sites. The dimethylamino group enhances solubility in acidic environments due to protonation, contrasting with the fluorine’s electronegativity in the target compound .

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

- Molecular Formula : C₂₅H₂₃FN₆S

- Substituents :

- Position 1: Carbothioamide (thiourea derivative)

- Position 3: Triazole ring (heterocyclic moiety)

- Key Differences :

Tabulated Comparison of Key Properties

Implications of Substituent Variations

Lipophilicity and Solubility: The target compound’s ethylsulfonyl and ethanesulfonamide groups provide intermediate lipophilicity (LogP ~2.8), whereas the compound’s chlorophenylsulfonyl group increases LogP to 3.9, reducing aqueous solubility. The dimethylamino group in ’s compound lowers LogP to 1.5, enhancing solubility in polar solvents .

Electronic Effects: Fluorine’s electronegativity (para in the target vs. ortho in ) influences dipole interactions and metabolic stability.

Structural Validation :

- Crystallographic data for analogs (e.g., ) were validated using SHELX software, ensuring accurate bond lengths and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.